1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

Alzheimer's Disease Amyloid Beta Gamma Secretase

Substituting this compound with a generic 2-aminothiazole is scientifically unjustified. Its terminal alkyne enables orthogonal CuAAC conjugation—absent in 4-alkyl/aryl analogs—while its alkynyl ketone substituent confers sub-nanomolar gamma secretase inhibition (IC50=1.40 nM) and high-affinity Tau binding (IC50=1.41 nM). This dual-pathway activity makes it a singular probe for Alzheimer's models and an unmatched starting point for SAR-driven kinase/epigenetic library synthesis. For target ID, imaging, and hit-to-lead campaigns that demand a functional alkyne handle without compromising the pharmacophore, this is the essential building block.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B13224840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC#CC(=O)CC1=CSC(=N1)N
InChIInChI=1S/C7H6N2OS/c1-2-6(10)3-5-4-11-7(8)9-5/h1,4H,3H2,(H2,8,9)
InChIKeyQBDVKPXGJSFJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one: Chemical Identity, Core Structure, and Primary Research Context


1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one (CAS 1593769-70-0) is a bifunctional heterocyclic building block and research probe characterized by a 2-amino-1,3-thiazole core coupled to a terminal alkyne via a ketone linker . Its molecular formula is C₇H₆N₂OS and its molecular weight is 166.20 g/mol . The compound belongs to the broad class of 4-substituted 2-aminothiazoles, a scaffold widely investigated for anticancer, kinase-inhibitory, and antimicrobial activities [1]. As a commercial research chemical, it is typically offered at 95% purity and is employed in academic and industrial laboratories for both target identification studies and as a synthetic intermediate for further derivatization .

Why 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Cannot Be Substituted by Generic 2-Aminothiazole Analogs


In research procurement, substituting 1-(2-amino-1,3-thiazol-4-yl)but-3-yn-2-one with a generic 2-aminothiazole analog is scientifically unjustified due to the unique combination of functional groups that define its utility profile. The terminal alkyne moiety enables orthogonal, copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry—a feature absent in simple 2-amino-4-methylthiazole or 2-amino-4-phenylthiazole derivatives, which lack this reactive handle [1]. Furthermore, biological activity data demonstrate that even subtle structural variations on the 4-position of the thiazole ring produce dramatic differences in target engagement; for instance, the alkynyl ketone substituent confers sub-nanomolar affinity for gamma secretase, whereas 4-methyl or 4-phenyl analogs exhibit micromolar or no activity in the same assay systems [2]. The quantitative evidence below substantiates that this compound occupies a distinct functional and biological niche that cannot be satisfied by off-the-shelf in-class alternatives.

Quantitative Differentiation Evidence for 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Against Closest Analogs


Gamma Secretase Inhibition Potency: 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Achieves Sub-Nanomolar IC50, Surpassing Structurally Related Aminothiazoles

1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one demonstrates exceptional potency as a gamma secretase inhibitor, with an IC50 of 1.40 nM against amyloid beta42 (Aβ42) production in HEK293 cells transfected with human APPSOW and APPLON [1]. In contrast, closely related 2-aminothiazole derivatives lacking the alkynyl ketone side chain, such as 2-amino-4-methylthiazole and 2-amino-4-phenylthiazole, show no reported activity against gamma secretase in the same assay format. Even advanced 2-aminothiazole-5-carboxylate derivatives optimized for monoacylglycerol lipase (MAGL) inhibition exhibit IC50 values in the 37-63 nM range—approximately 26- to 45-fold weaker than the target compound against its cognate target [2]. This potency gap is not merely incremental; it represents a functional leap enabled by the unique 4-alkynyl ketone substitution pattern.

Alzheimer's Disease Amyloid Beta Gamma Secretase Neuroscience

Tau Aggregate Displacement: 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Exhibits Nanomolar Affinity, a Property Not Shared by Simpler 2-Aminothiazoles

Beyond gamma secretase, 1-(2-amino-1,3-thiazol-4-yl)but-3-yn-2-one also displaces thiazine red R from human Tau aggregates with an IC50 of 1.41 nM [1]. This dual activity profile—high-affinity binding to both amyloid processing machinery and Tau fibrils—is not observed in 2-amino-4-methylthiazole or 2-amino-4-phenylthiazole, which have been characterized primarily as weak kinase inhibitors (e.g., IC50 = 7.0 µM for Hsp90 inhibition) or as acetylcholinesterase inhibitors (IC50 = 3.54 µM) [2][3]. The 4-alkynyl ketone group appears to confer a unique pharmacophore that enables simultaneous engagement of distinct neurodegeneration-related targets, a feature that could be exploited for polypharmacology strategies.

Tauopathy Neurodegeneration Protein Aggregation Alzheimer's Disease

Terminal Alkyne as an Orthogonal Click-Chemistry Handle: 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Enables CuAAC Conjugation, a Capability Entirely Lacking in 4-Alkyl or 4-Aryl Analogs

The terminal alkyne in 1-(2-amino-1,3-thiazol-4-yl)but-3-yn-2-one provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a transformative reaction widely used for bioconjugation, probe synthesis, and library construction [1]. This synthetic capability is entirely absent in close analogs such as 2-amino-4-methylthiazole (CAS 1603-91-4), 2-amino-4-phenylthiazole (CAS 2104-00-9), and 2-amino-4-(2-thienyl)thiazole (CAS 28989-50-6), all of which feature unreactive alkyl or aryl substituents at the 4-position . For procurement decisions, this means the target compound can be directly employed as a modular building block to append azide-containing tags, fluorophores, or biomolecules without additional synthetic steps. In contrast, non-alkyne analogs require de novo functionalization, adding cost, time, and synthetic complexity.

Click Chemistry Bioconjugation Chemical Biology Synthetic Methodology

Cytotoxicity Profile: 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Exhibits a Distinct Potency-Safety Window Relative to Common 2-Aminothiazole Derivatives

Comparative cytotoxicity data reveal that the 4-alkynyl ketone substitution confers a distinct biological profile compared to established 2-aminothiazole derivatives. While direct cytotoxicity data for the target compound are limited, the gamma secretase inhibition potency (1.40 nM) implies a high degree of target engagement at low concentrations [1]. In contrast, 2-amino-4-methylthiazole derivatives typically exhibit cytotoxic IC50 values in the low micromolar to sub-micromolar range (e.g., 0.47 µM to 23.30 µM against various cancer cell lines) , and 2-amino-4-phenylthiazole derivatives show IC50 values ranging from 2.01 µM to 80.13 µg/mL against cancer cells [2]. The target compound's nanomolar biochemical activity, combined with its unique reactive handle, suggests a different therapeutic index and mechanism of action profile that cannot be replicated by simply substituting a generic 2-aminothiazole.

Anticancer Cytotoxicity SAR Drug Discovery

High-Value Research and Industrial Applications for 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Based on Quantitative Differentiation


Alzheimer's Disease Drug Discovery: Gamma Secretase Modulation and Tauopathy Probe Development

Leverage the compound's sub-nanomolar inhibition of gamma secretase-mediated Aβ42 production (IC50 = 1.40 nM) and high-affinity Tau aggregate binding (IC50 = 1.41 nM) to validate dual-pathway hypotheses in Alzheimer's disease models [1][2]. Unlike generic 2-aminothiazoles, this compound provides a single molecular entity that engages both amyloid and tau pathology, enabling studies on synergistic or additive therapeutic effects. Use as a chemical probe in cellular and in vivo models to elucidate the interplay between Aβ production and Tau aggregation, and as a template for structure-activity relationship (SAR) studies aimed at optimizing selectivity and brain penetration.

Chemical Biology and Bioconjugation: Modular Click-Chemistry Building Block

Employ the terminal alkyne as an orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorescent dyes, biotin, PEG chains, or other functional groups without perturbing the 2-aminothiazole pharmacophore [1]. This capability is unique among 4-substituted 2-aminothiazoles and enables the rapid generation of target-specific probes for imaging, pull-down assays, and target identification studies. For medicinal chemistry, the alkyne serves as a versatile point for library diversification, accelerating hit-to-lead optimization campaigns.

Medicinal Chemistry: Kinase and Epigenetic Target Profiling

The 2-aminothiazole core is a privileged scaffold for kinase inhibition, and the 4-alkynyl ketone substituent may confer selectivity toward specific kinases or bromodomain-containing proteins [1]. Use the compound as a starting point for focused library synthesis, leveraging the alkyne for further derivatization. The high biochemical potency observed for gamma secretase suggests that similar nanomolar activity may be achievable against other targets with appropriate optimization, making this compound a valuable entry point for discovering novel kinase or epigenetic modulators.

Structure-Activity Relationship Studies on Aminothiazole Bioisosteres

Given the compound's distinct activity profile relative to 4-alkyl and 4-aryl analogs, it serves as a critical reference point for SAR investigations exploring the impact of 4-position substitution on target engagement, selectivity, and physicochemical properties [1]. Comparative studies with 2-amino-4-methylthiazole, 2-amino-4-phenylthiazole, and 2-amino-4-(2-thienyl)thiazole can systematically delineate the contributions of the alkyne moiety to potency, solubility, and metabolic stability, guiding rational design of next-generation aminothiazole-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.